9-(2,5-dioxopyrrol-1-yl)nonanoic Acid
Description
Properties
CAS No. |
90267-86-0 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
9-(2,5-dioxopyrrol-1-yl)nonanoic acid |
InChI |
InChI=1S/C13H19NO4/c15-11-8-9-12(16)14(11)10-6-4-2-1-3-5-7-13(17)18/h8-9H,1-7,10H2,(H,17,18) |
InChI Key |
VTPOJNNYHQUUCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and formula of 9-(2,5-dioxopyrrol-1-yl)nonanoic acid
An In-Depth Technical Guide to 9-(2,5-Dioxopyrrol-1-yl)nonanoic Acid: Properties, Chemistry, and Bioconjugation Workflows
Abstract
9-(2,5-dioxopyrrol-1-yl)nonanoic acid is a heterobifunctional crosslinking reagent of significant utility in the fields of biochemistry, drug development, and materials science. Its structure, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, allows for the covalent and specific linkage of diverse molecular entities. The nine-carbon nonanoic acid chain provides a flexible, hydrophilic spacer arm that separates the conjugated molecules, helping to preserve their native conformation and function. This guide provides a comprehensive overview of the molecule's physicochemical properties, delves into the specific chemical reactions that underpin its utility, presents detailed experimental protocols for its application in bioconjugation, and discusses its critical role in the development of advanced therapeutics and research tools.
Core Molecular Profile
9-(2,5-dioxopyrrol-1-yl)nonanoic acid, also commonly known as 9-Maleimidononanoic Acid, is characterized by its distinct functional ends separated by a saturated nine-carbon spacer. This architecture is fundamental to its role as a molecular bridge.
| Property | Value | Source |
| IUPAC Name | 9-(2,5-dioxopyrrol-1-yl)nonanoic acid | PubChem[1] |
| Molecular Formula | C13H19NO4 | PubChem[1] |
| Molecular Weight | 253.29 g/mol | PubChem[1] |
| CAS Number | 90267-86-0 | PubChem[1] |
| Synonyms | 9-Maleimidononanoic Acid, CHEMBL49832 | PubChem[1] |
The Chemistry of a Bifunctional Crosslinker
The utility of 9-(2,5-dioxopyrrol-1-yl)nonanoic acid is rooted in the orthogonal reactivity of its two terminal functional groups. This allows for controlled, stepwise conjugation reactions, which is a cornerstone of creating well-defined bioconjugates.
The Maleimide Moiety: Thiol-Specific Conjugation
The maleimide group is an electrophilic Michael acceptor that exhibits high specificity for sulfhydryl (thiol) groups, such as those found on the side chain of cysteine residues in proteins and peptides.
-
Mechanism: The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the vinyl carbons of the maleimide ring. This forms a stable, covalent thioether bond.
-
Optimal Reaction Conditions: This conjugation is most efficient and specific at a pH range of 6.5 to 7.5. Below this range, the thiol is less nucleophilic, slowing the reaction rate. Above this range, competing hydrolysis of the maleimide ring to an unreactive maleamic acid becomes significant, reducing conjugation efficiency. Furthermore, reaction with primary amines can also occur at a higher pH.
The Carboxylic Acid Moiety: Amine-Reactive Coupling
The terminal carboxylic acid is not inherently reactive towards amines but can be readily "activated" to become so. This is most commonly achieved through carbodiimide chemistry.
-
Mechanism: The most prevalent method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).
-
EDC first reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.
-
This intermediate is susceptible to hydrolysis. The addition of NHS or Sulfo-NHS rapidly converts it into a more stable, amine-reactive NHS ester.
-
This NHS ester then efficiently reacts with primary amines (e.g., from the side chain of lysine residues or N-terminus of a protein) to form a stable amide bond, releasing NHS as a byproduct.[2]
-
-
Expert Insight: The inclusion of NHS or Sulfo-NHS is critical for two reasons. First, it significantly increases the stability of the activated intermediate in aqueous solutions, thereby improving the overall yield of the conjugation reaction. Second, it helps to suppress the formation of N-acylurea byproducts that can result from side reactions with the O-acylisourea intermediate.
Experimental Design & Protocols
A successful bioconjugation strategy requires careful planning, particularly regarding the order of reactions and the purification of intermediates. The following protocol outlines a common workflow for conjugating an amine-containing protein to a thiol-containing molecule.
Strategic Considerations
-
Order of Reactions: It is generally advisable to perform the amine-reactive step (NHS ester formation and reaction) first. The resulting maleimide-activated protein can then be purified before being introduced to the thiol-containing molecule. This prevents the thiol from potentially interfering with the EDC/NHS activation chemistry.
-
Buffer Selection: Throughout the workflow, it is crucial to use buffers devoid of extraneous nucleophiles. Avoid buffers containing primary amines (e.g., Tris) during the NHS ester reaction and buffers containing thiols (e.g., DTT, 2-mercaptoethanol) during the maleimide reaction. Phosphate-buffered saline (PBS) or HEPES buffers are excellent choices.
-
Purification: Removal of excess crosslinker and activation reagents after the first step is essential. Size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods for purifying the maleimide-activated protein intermediate.
Protocol: Two-Step Conjugation of Protein-NH₂ to a Thiol-Peptide
This protocol describes the covalent linkage of a protein (containing accessible primary amines) to a peptide (containing a free cysteine).
Materials:
-
Protein solution in PBS, pH 7.2
-
9-(2,5-dioxopyrrol-1-yl)nonanoic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Thiol-containing peptide
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
Step 1: Activation of Protein with the Maleimide Crosslinker
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
-
Add a 20-fold molar excess of 9-(2,5-dioxopyrrol-1-yl)nonanoic acid to the protein solution.
-
Add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the reaction mixture.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Causality Note: The molar excess drives the reaction to completion, ensuring a sufficient degree of labeling on the protein. Sulfo-NHS is used here to enhance the stability of the active intermediate in the aqueous buffer.
-
Step 2: Purification of Maleimide-Activated Protein
-
Immediately following the incubation, apply the reaction mixture to a desalting column pre-equilibrated with Reaction Buffer (pH 7.2).
-
Collect the protein-containing fractions, which will now be free of excess crosslinker and activation reagents.
-
Self-Validation: The removal of these small molecules is critical to prevent them from reacting with the thiol-peptide in the next step.
-
Step 3: Conjugation to the Thiol-Peptide
-
Dissolve the thiol-containing peptide in the Reaction Buffer.
-
Add a 5 to 10-fold molar excess of the thiol-peptide to the purified maleimide-activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
If desired, the reaction can be quenched by adding a small molecule thiol, such as cysteine, to react with any remaining maleimide groups.
Step 4: Final Purification & Characterization
-
The final conjugate can be purified from excess peptide and unreacted protein using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
The final product should be characterized by techniques like SDS-PAGE (to observe the shift in molecular weight), mass spectrometry (to confirm the precise mass of the conjugate), and functional assays to ensure the biological activity of the protein has been retained.
Workflow Visualization
The following diagram illustrates the key steps in the two-step bioconjugation process described above.
Caption: A workflow diagram illustrating the two-step conjugation process.
Applications in Research and Drug Development
The robust and specific chemistry of 9-(2,5-dioxopyrrol-1-yl)nonanoic acid has made it a valuable tool in several high-impact areas:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to targeted cell killing with reduced systemic toxicity.
-
Protein Labeling: Researchers use this crosslinker to attach reporter molecules such as fluorescent dyes (e.g., FITC, rhodamine) or affinity tags (e.g., biotin) to proteins. This is fundamental for a wide range of assays, including immunofluorescence microscopy, flow cytometry, and ELISA.
-
Surface Immobilization: The linker enables the covalent attachment of proteins or other biomolecules to amine-functionalized surfaces, such as nanoparticles, magnetic beads, or microtiter plates.[2] This is essential for developing diagnostic assays, biosensors, and affinity purification systems.
Conclusion
9-(2,5-dioxopyrrol-1-yl)nonanoic acid stands out as a versatile and reliable heterobifunctional crosslinker. Its well-defined, orthogonal reactivity allows scientists and drug developers to construct complex molecular architectures with a high degree of control. By understanding the underlying chemical principles and adhering to validated protocols, researchers can effectively leverage this reagent to advance fields ranging from fundamental biology to targeted therapeutics.
References
-
PubChem. (n.d.). 9-(2,5-dioxopyrrol-1-yl)nonanoic Acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
Sources
Introduction: Beyond the "Click" - Understanding the Energetic Landscape of Maleimide-Thiol Conjugation
An In-Depth Technical Guide to the Thermodynamic Properties of Maleimide-Thiol Adducts
For researchers, scientists, and drug development professionals, the maleimide-thiol reaction is a cornerstone of bioconjugation. Celebrated for its high specificity for cysteine residues and rapid kinetics under physiological conditions, it is often categorized as a "click" reaction—a testament to its efficiency and utility[1][2]. This powerful tool enables the precise attachment of payloads, from fluorescent probes to potent cytotoxic drugs in Antibody-Drug Conjugates (ADCs), to target biomolecules[3][4].
However, to truly master this chemistry and develop robust, stable bioconjugates, one must look beyond the reaction's speed and delve into its thermodynamic underpinnings. The formation of the thiosuccinimide adduct is not a simple, irreversible event but a dynamic equilibrium governed by fundamental thermodynamic principles. The stability of the resulting conjugate, its susceptibility to degradation, and its ultimate in-vivo fate are all dictated by the energetic landscape of not just the forward reaction, but also of competing pathways like the retro-Michael reaction and hydrolysis[1].
This guide provides a comprehensive exploration of the thermodynamic properties of maleimide-thiol adducts. We will move beyond procedural descriptions to explain the causal energetic forces at play, offering field-proven insights into how controlling these parameters can lead to the design of more stable and effective bioconjugates.
Part 1: The Core Reaction - A Dance of Kinetics and Thermodynamics
The conjugation of a thiol to a maleimide proceeds via a Michael addition mechanism, wherein the nucleophilic thiolate anion attacks the electron-deficient double bond of the maleimide ring to form a stable covalent thioether bond[2][3]. The reaction's favorability is critically dependent on pH, which controls the concentration of the highly reactive thiolate anion. The optimal pH range is typically between 6.5 and 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues), ensuring high chemoselectivity[1][2].
While kinetics dictate the rate of adduct formation, thermodynamics govern the position of the equilibrium and the relative stability of the final product. A reaction can be under kinetic control, favoring the most rapidly formed product, or thermodynamic control, favoring the most stable product[5]. For the maleimide-thiol reaction, the initial adduct formation is fast (kinetic favorability), but its long-term stability is a thermodynamic question. The large, negative Gibbs free energy change (ΔG) associated with the reaction provides a significant thermodynamic driving force, making it what is often called a "spring-loaded" reaction[1].
Caption: Competing thermodynamic pathways determining adduct fate.
-
Retro-Michael Reaction and Thiol Exchange: The formation of the thiosuccinimide is reversible.[1] In environments with high concentrations of other nucleophilic thiols, such as the millimolar concentrations of glutathione in the cytoplasm, the equilibrium can be driven backward. The regenerated maleimide is then free to react with the competing thiol, leading to "payload migration" and potential off-target effects. This process is a significant challenge for the in-vivo stability of ADCs.[1]
-
Hydrolysis of the Succinimide Ring: The maleimide ring itself, and more importantly the thiosuccinimide ring of the adduct, is susceptible to hydrolysis, particularly at pH values above 7.5.[1] This reaction opens the ring to form a stable maleamic acid thioether. Crucially, this ring-opened form is no longer susceptible to the retro-Michael reaction.[1] Hydrolysis thus acts as a thermodynamic sink, locking the conjugate into a more stable state. This is the scientific rationale behind post-conjugation protocols that intentionally raise the pH to hydrolyze and stabilize the linkage.
Part 4: Experimental Characterization of Thermodynamic Properties
To move from theoretical understanding to practical application, researchers must be able to measure the thermodynamic parameters of their specific maleimide-thiol systems. Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are two powerful, label-free techniques for this purpose.
Isothermal Titration Calorimetry (ITC): Measuring the Energetics of Adduct Formation
ITC directly measures the heat released or absorbed during a binding event, or in this case, a covalent reaction.[6][7] It is the gold standard for determining the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment.[8][9]
Causality Behind Experimental Choices: While ITC is often used for non-covalent interactions, its application to an irreversible covalent reaction like maleimide-thiol addition requires careful experimental design. The heat measured is the total enthalpy of the reaction (ΔH_rxn). Because the reaction goes to completion, determining an equilibrium constant (Kₐ) is not feasible. However, the stoichiometry of the reaction and the all-important enthalpy can be determined with high precision. This ΔH value is a critical parameter for understanding the driving forces and for comparing the reactivity of different maleimide derivatives.
This protocol outlines a self-validating system for characterizing the reaction between a cysteine-containing peptide and a maleimide-functionalized molecule.
1. Sample Preparation (Self-Validation Pillar):
-
Rationale: Accurate concentration determination is paramount. Errors in concentration directly impact the calculated stoichiometry and enthalpy.[8]
-
Step 1: Prepare the cysteine-containing peptide and the maleimide reagent in the exact same, degassed buffer (e.g., 1x PBS, 100 mM HEPES, pH 7.0). Buffer mismatches create large heats of dilution that obscure the reaction heat.
-
Step 2: Accurately determine the concentration of both reactants. For proteins/peptides, use A280 measurements with the correct extinction coefficient. For the maleimide compound, use a standard curve from UV-Vis absorbance if it possesses a chromophore, or rely on precise weight measurements if it is of high purity.
-
Step 3: For peptides with potential disulfide bonds, pre-treat with a mild reducing agent like TCEP, followed by buffer exchange to remove the TCEP prior to the ITC run. DTT is not recommended as its free thiols will react with the maleimide.
2. Instrument Setup & Experimental Design:
-
Rationale: The experimental design must ensure a complete reaction curve is captured. The "c-value" (c = n * Kₐ * [Macromolecule]), a key parameter for non-covalent ITC, is not applicable here. Instead, concentrations are chosen to ensure measurable heat signals and a clear endpoint for stoichiometric determination.
-
Step 1: Set the experimental temperature (e.g., 25°C).
-
Step 2: Load the peptide solution into the sample cell (typically 5-50 µM).
-
Step 3: Load the maleimide solution into the syringe (typically 10-20 times the concentration of the cell component, e.g., 100-1000 µM).[8] This ensures the reaction reaches completion within the titration volume.
-
Step 4: Set the injection parameters: a small initial injection (e.g., 0.4 µL) to remove air bubbles, followed by 18-20 larger injections (e.g., 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.
3. Data Analysis:
-
Rationale: The data is fitted to a model that accounts for the 1:1 covalent reaction.
-
Step 1: Integrate the heat signal for each injection peak to get the heat released (q).
-
Step 2: Plot the heat per mole of injectant against the molar ratio of [Maleimide]/[Peptide].
-
Step 3: Fit the resulting isotherm to a "One Set of Sites" or equivalent stoichiometric model. The software will calculate:
-
Stoichiometry (n): The molar ratio at the inflection point of the curve. An n-value close to 1 validates a 1:1 reaction.
-
Enthalpy (ΔH): The total change in enthalpy for the reaction, determined from the plateau of the binding curve.
-
Differential Scanning Calorimetry (DSC): Assessing the Thermodynamic Stability of the Adduct
DSC measures the heat capacity of a molecule as a function of temperature. For a protein, it generates a thermogram showing the unfolding transition, the midpoint of which is the melting temperature (Tₘ). The Tₘ is a direct measure of the protein's thermal stability.[10][11] When a drug or molecule is conjugated to a protein, it can alter its conformational stability. DSC is an essential tool in ADC development to ensure that conjugation does not unacceptably compromise the stability of the parent antibody.[12][13]
Causality Behind Experimental Choices: By comparing the thermogram of the unconjugated protein to that of the maleimide-thiol adduct, one can directly quantify the thermodynamic impact of the conjugation on the protein's structural integrity. A significant decrease in Tₘ may indicate that the conjugation process or the presence of the adduct destabilizes the protein, potentially leading to aggregation or loss of function over time.
1. Sample Preparation:
-
Rationale: High sample purity and a well-matched buffer are crucial for obtaining a clean, interpretable thermogram.
-
Step 1: Prepare highly purified samples of both the unconjugated protein and the final, purified protein-adduct.
-
Step 2: Perform a final buffer exchange for both samples into the same buffer lot (e.g., the final formulation buffer). This exact buffer will be used as the reference in the DSC.
-
Step 3: Adjust both samples to the same protein concentration (typically 0.5 - 1.0 mg/mL).
2. Instrument Setup & Run:
-
Rationale: The scan rate is a trade-off between signal quality and resolution. A rate of 60-90°C/hour is common for antibody-based products.
-
Step 1: Load the protein-adduct sample into the sample cell and the matched buffer into the reference cell.
-
Step 2: Set the temperature program, for example, from 20°C to 110°C at a scan rate of 60°C/hour.
-
Step 3: After the run, clean the cells thoroughly and repeat the exact same procedure with the unconjugated protein sample.
3. Data Analysis:
-
Rationale: The analysis focuses on identifying shifts in the unfolding transitions.
-
Step 1: Perform buffer-blank subtraction and concentration normalization on both thermograms.
-
Step 2: Fit the data to an appropriate model (e.g., a multi-state model for antibodies, which often show separate unfolding transitions for their Fab and Fc domains).[10]
-
Step 3: Determine the onset of unfolding and the melting temperature (Tₘ) for each transition in both the conjugated and unconjugated samples.
-
Step 4: Compare the Tₘ values. A lower Tₘ for the adduct indicates that the conjugation has reduced the overall thermodynamic stability of the protein.
Conclusion
The maleimide-thiol reaction is far more than a simple conjugation tool. Its utility and the stability of its products are governed by a nuanced interplay of kinetics and thermodynamics. The reaction is powerfully driven by a large negative enthalpy change, forming a thiosuccinimide adduct that is kinetically rapid to form and thermodynamically favorable. However, this adduct is not an endpoint but a state in equilibrium with reactants and side-products. Its long-term stability is challenged by the retro-Michael reaction but can be permanently secured through irreversible hydrolysis to the maleamic acid thioether—a thermodynamically stable sink.
By employing powerful analytical techniques like ITC and DSC, researchers can move from assumption to quantification. These methods provide the critical thermodynamic data—enthalpy of reaction, stoichiometry, and changes in thermal stability—needed to rationally design and validate robust bioconjugates. A thorough understanding of this energetic landscape is not merely academic; it is essential for developing the next generation of targeted therapeutics and advanced research tools where stability and predictability are paramount.
References
-
S. J. Lokey, "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues," MDPI, 2023. [Link]
-
S. J. Lokey, "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues," ResearchGate, 2023. [Link]
-
C. Quinn, "Biophysical Characterization of Antibody Drug Conjugates Using DSC," TA Instruments. [Link]
-
A. A. Wakankar, et al., "Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions," SpringerLink. [Link]
-
TA Instruments, "Rapid Thermal Stability Screening and Selection of Monoclonal Antibody Drug Products," TA Instruments. [Link]
-
AZoM, "Rapid thermal stability screening of monoclonal antibody drug products with RS-DSC," AZoM.com, 2024. [Link]
-
Y. Wang, et al., "Gibbs free energy curves of the Michael addition reaction path catalyzed by Cat7," ResearchGate. [Link]
-
A. Giacomelli, et al., "Thermodynamic Stability of Myoglobin-Poly(Ethylene Glycol) Bioconjugates: a Calorimetric Study," UNIPI. [Link]
-
BioPchem, "Thermodynamic Data & Tables," BioPchem. [Link]
-
L. Yuan, et al., "Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells," PMC, 2016. [Link]
-
TA Instruments, "Characterizing Binding Interactions by ITC," TA Instruments. [Link]
-
Wikipedia, "Gibbs free energy," Wikipedia. [Link]
-
TA Instruments, "Characterizing Binding Interactions by ITC," TA Instruments. [Link]
-
J. Clark, "AN INTRODUCTION TO GIBBS FREE ENERGY," Chemguide. [Link]
-
A. Giacomelli, et al., "Thermodynamic Stability of Myoglobin-Poly(Ethylene Glycol) Bioconjugates: a Calorimetric Study," ResearchGate. [Link]
-
C. Held & G. Sadowski, "Thermodynamics of Bioreactions," PubMed, 2016. [Link]
-
Center for Macromolecular Interactions, "Isothermal Titration Calorimetry (ITC)," Harvard Medical School. [Link]
-
Purdue University, "Gibbs Free Energy," Purdue University Department of Chemistry. [Link]
-
A. G. Tzakos & G. A. Spyroulias, "Analysis of Cooperativity by Isothermal Titration Calorimetry," MDPI, 2017. [Link]
-
Chemistry LibreTexts, "Gibbs (Free) Energy," Chemistry LibreTexts. [Link]
-
M. J. Velasco-del Olmo & M. A. Leida, "Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions," ResearchGate. [Link]
-
TMP Chem, "Conjugation and Thermodynamic Stability," YouTube, 2018. [Link]
-
TA Instruments, "Quick Start: Isothermal Titration Calorimetry (ITC)," TA Instruments. [Link]
-
A. M. Costa, et al., "Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines," PMC, 2021. [Link]
-
Chemistry LibreTexts, "Thermodynamics Tables," Chemistry LibreTexts, 2020. [Link]
-
S. D'Agostino, et al., "Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution," PMC, 2018. [Link]
-
Jack Westin, "Kinetic Control Versus Thermodynamic Control Of A Reaction," Jack Westin MCAT Content. [Link]
-
M. M. S. Abdel-Atty & C. M. L. Vande Velde, "Fast Cysteine Bioconjugation Chemistry," PMC, 2020. [Link]
-
S. G. Tajc, et al., "Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry," PubMed, 2004. [Link]
-
S. A. Etha, et al., "Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems," PMC, 2018. [Link]
-
J. M. J. M. Ravasco, et al., "On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates," PMC, 2019. [Link]
-
D. D'Alessio, et al., "Insights into maleimide-thiol conjugation chemistry," DSpace@UT. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tainstruments.com [tainstruments.com]
- 7. Characterizing Binding Interactions by ITC - TA Instruments [tainstruments.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. mdpi.com [mdpi.com]
- 10. Differential Scanning Calorimetry (DSC) - Creative Proteomics [creative-proteomics.com]
- 11. news-medical.net [news-medical.net]
- 12. Biophysical Characterization of Antibody Drug Conjugates Using DSC - TA Instruments [tainstruments.com]
- 13. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Precision Design of Covalent PROTACs and Conjugates using 9-(2,5-dioxopyrrol-1-yl)nonanoic acid
Executive Summary & Strategic Rationale
The molecule 9-(2,5-dioxopyrrol-1-yl)nonanoic acid (henceforth referred to as Mal-C9-Acid ) represents a critical class of heterobifunctional linkers used to engineer Covalent PROTACs and Degrader-Antibody Conjugates (DACs) . Unlike standard polyethylene glycol (PEG) linkers, the C9 alkyl chain of Mal-C9-Acid imparts specific lipophilic properties that modulate cell permeability, while the maleimide "warhead" enables irreversible conjugation to cysteine residues.
The "Linkerology" of Mal-C9-Acid
In PROTAC design, the linker is not merely a connector; it acts as a "structural rheostat" determining the ternary complex's stability and the molecule's physicochemical profile.
-
Hydrophobic Shielding (The C9 Advantage): While PEG linkers improve water solubility, they often increase the Polar Surface Area (PSA), potentially hampering passive membrane permeability. The C9 alkyl chain in Mal-C9-Acid provides a hydrophobic spacer that can shield polar patches on the ligand, improving cell penetration for intracellular targets [1].
-
Covalent Targeting (The Maleimide Function): The maleimide moiety allows for the design of Covalent PROTACs .[1] By targeting a non-catalytic cysteine on the Protein of Interest (POI) or the E3 ligase, the PROTAC achieves "infinite affinity" (residence time driven by covalent bond stability), which can overcome weak binding kinetics of the parent ligand [2].
Chemical Properties & Handling
| Property | Specification | Application Note |
| Molecular Formula | C₁₃H₁₉NO₄ | -- |
| Reactive Group A | Maleimide (2,5-dioxopyrrol-1-yl) | Reacts with Thiols (pH 6.5–7.5).[1][2] Susceptible to hydrolysis > pH 8.0. |
| Reactive Group B | Carboxylic Acid (-COOH) | Reacts with Primary Amines via activation (NHS/EDC, HATU). |
| Linker Type | Alkyl (C9 chain) | Hydrophobic.[3] Induces "folded" conformations in non-polar solvents.[4] |
| Solubility | DMSO, DMF, DCM | Poor water solubility. Predissolve in organic solvent before aqueous coupling. |
Protocol: Synthesis of a Covalent PROTAC Precursor
This protocol describes the conjugation of Mal-C9-Acid to an amine-containing E3 ligase ligand (e.g., Pomalidomide-amine or VHL-amine), creating a "Warhead-Ready" linker intermediate.
Phase A: Activation of the Carboxylic Acid
Objective: Convert the acid group to an NHS-ester for amine coupling without degrading the maleimide ring.
-
Reagents:
-
Mal-C9-Acid (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
Solvent: Dry DMF or DCM.
-
-
Procedure:
-
Dissolve Mal-C9-Acid in dry DMF (concentration ~0.1 M).
-
Add NHS and EDC-HCl.
-
Critical Step: Stir at Room Temperature for 2–4 hours . Do not heat. Monitor by TLC or LC-MS for the formation of the NHS-ester (+97 Da shift).
-
Note: Avoid adding base (TEA/DIPEA) in this step if possible, as high pH can trigger premature maleimide ring hydrolysis.
-
Phase B: Amide Coupling to E3 Ligand
Objective: Attach the E3 ligand while preserving the maleimide for the final target.
-
Reagents:
-
Activated Mal-C9-NHS ester (from Phase A).
-
Amine-functionalized E3 Ligand (e.g., Thalidomide-NH2) (0.9 eq).
-
Base: DIPEA (2.0 eq).
-
-
Procedure:
-
Dissolve the Amine-Ligand in dry DMF.
-
Add the DIPEA.
-
Dropwise add the activated Mal-C9-NHS ester solution.
-
Stir for 4–16 hours at RT.
-
Purification: Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid TFA if the maleimide is sensitive, though Formic Acid is standard.
-
QC: Verify mass via LC-MS. Ensure the maleimide double bond is intact (no +18 Da water adduct).
-
Visualizing the Workflow
The following diagram illustrates the synthesis logic and the mechanism of action for a Covalent PROTAC derived from this linker.
Caption: Workflow from chemical synthesis of the Mal-C9 precursor to biological mechanism of action (Covalent Michael Addition).
Protocol: Biological Validation (Covalent Engagement)
Once the PROTAC is synthesized, you must validate that it covalently binds the target cysteine.
Intact Protein Mass Spectrometry Assay
Rationale: A covalent bond adds the exact mass of the PROTAC to the protein, which cannot be removed by denaturation, unlike non-covalent binders.
-
Preparation: Incubate Recombinant Target Protein (1 µM) with the Mal-C9-PROTAC (10 µM, 10x excess) in PBS (pH 7.4) for 1 hour at 37°C.
-
Control: Run a parallel incubation with a "Linker-Only" control or a non-reactive analog (succinimide) to rule out non-specific binding.
-
Analysis: Inject samples into an LC-MS (Q-TOF or Orbitrap) using a denaturing gradient (Acetonitrile/Water/Formic Acid).
-
Result Interpretation:
-
Success: Deconvoluted mass spectrum shows a mass shift corresponding exactly to +[MW of PROTAC].
-
Failure: Only WT protein mass is observed (no reaction) or multiple adducts are seen (non-specific labeling of surface lysines/cysteines).
-
Critical Design Considerations
Hydrophobicity vs. Solubility
The C9 chain is significantly more hydrophobic than a PEG3 linker.
-
Pros: Enhanced membrane permeability; potential for cooperative hydrophobic interactions within the ternary complex interface.
-
Cons: Reduced aqueous solubility.
-
Mitigation: If the final PROTAC precipitates in media, consider "mixed" linkers (e.g., C9 chain adjacent to a short PEG2 unit) or formulation with cyclodextrins.
Maleimide Stability
Maleimides in aqueous solution can undergo:
-
Hydrolysis: The ring opens to maleamic acid (non-reactive toward thiols). Prevention: Store lyophilized; make fresh DMSO stocks; keep reaction pH < 8.
-
Retro-Michael Addition: In rare cases, the thioether bond is reversible in the presence of blood thiols (albumin). Note: Hydrolysis of the succinimide ring after conjugation actually stabilizes the bond, preventing retro-Michael exchange.
References
-
Impact of Linker Composition on PROTAC Permeability Source: PubMed / NIH URL:[Link] Context: Discusses how alkyl linkers facilitate shielding of polar surface areas compared to PEGs.
-
Current strategies for the design of PROTAC linkers Source: PMC / NIH URL:[Link] Context: Review of alkyl vs PEG linkers and the shift toward functional linkers.
Sources
Application Note: Peptide Labeling with 9-(2,5-dioxopyrrol-1-yl)nonanoic Acid
Introduction & Strategic Utility
9-(2,5-dioxopyrrol-1-yl)nonanoic acid (often abbreviated as Mal-C9-COOH ) is a heterobifunctional linker critical in the development of peptide therapeutics and antibody-drug conjugates (ADCs). Structurally, it consists of a maleimide headgroup (thiol-reactive) separated from a carboxylic acid tail (amine-reactive) by a 9-carbon hydrophobic alkyl spacer.
Why this specific linker? Unlike short-chain linkers (e.g., SMCC), the C9 spacer provides two distinct advantages:
-
Reduced Steric Hindrance: It distances the peptide payload from the carrier protein (e.g., Albumin, KLH), preserving the peptide's bioactive conformation.
-
Half-Life Extension: When conjugated to albumin-binding peptides, the lipophilic alkyl chain contributes to non-covalent albumin affinity, while the maleimide allows for permanent covalent conjugation to Cysteine-34 of Human Serum Albumin (HSA).
This guide details the integration of Mal-C9-COOH into Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation protocols.
Mechanism of Action
The labeling process occurs in two distinct chemical stages.[1] Understanding the orthogonality of these reactions is vital for yield optimization.
-
Amide Coupling (SPPS/Solution): The carboxylic acid of the linker is activated (typically via HBTU/HATU or NHS) to form a stable amide bond with the N-terminus of the peptide.
-
Thiol-Michael Addition (Bioconjugation): The maleimide moiety undergoes a 1,4-addition reaction with a free thiol (sulfhydryl) group on the target protein.
Chemical Pathway Visualization
Caption: Step-wise chemical progression from linker activation to final protein conjugation.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Integration
This is the preferred method for generating Maleimide-functionalized peptides. The linker is added as the final "amino acid" in the sequence.
Critical Pre-requisites
-
Resin: Rink Amide or Wang resin (depending on C-terminal requirement).
-
Solvent: DMF (Dimethylformamide) is required; the lipophilic C9 chain is poorly soluble in aqueous buffers.
-
Warning: Maleimides are base-labile. Do not expose the resin to Piperidine (Fmoc deprotection reagent) after the maleimide linker has been coupled.
Step-by-Step Procedure
Step 1: Linker Coupling
-
Synthesize the peptide sequence using standard Fmoc/tBu protocols. Remove the final N-terminal Fmoc group.
-
Activation Cocktail:
-
Dissolve 3 equivalents of 9-(2,5-dioxopyrrol-1-yl)nonanoic acid in DMF.
-
Add 2.9 equivalents of HATU (or HBTU).
-
Add 6 equivalents of DIPEA (N,N-Diisopropylethylamine).
-
-
Reaction: Add the cocktail to the resin-bound peptide. Shake at Room Temperature (RT) for 1–2 hours .
-
QC Check: Perform a Kaiser Test. A negative result (yellow/colorless beads) indicates complete coupling. If blue, re-couple.
-
Wash: Wash resin 5x with DMF, then 5x with DCM (Dichloromethane). Dry resin under nitrogen.
Step 2: Cleavage & Deprotection (The "No-Thiol" Rule)
CRITICAL FAILURE POINT: Standard cleavage cocktails contain Ethanedithiol (EDT) or Thioanisole. These must be avoided as they will irreversibly react with the maleimide, destroying the linker.
Recommended "Maleimide-Safe" Cocktail (Reagent B modified):
| Component | Volume % | Function |
|---|---|---|
| TFA (Trifluoroacetic acid) | 88% | Cleavage/Deprotection |
| Phenol | 5% | Scavenger (Tyr/Trp protection) |
| Water | 5% | Scavenger (tBu cations) |
| TIPS (Triisopropylsilane) | 2% | Scavenger (General) |
-
Add cocktail to resin (10 mL per gram of resin).
-
Shake for 2–3 hours at RT.
-
Precipitate peptide in cold diethyl ether. Centrifuge and wash pellet 3x with ether.
-
Lyophilize immediately. Avoid storing the maleimide peptide in solution for extended periods.
Protocol B: Bioconjugation to Target Protein
Once the Mal-C9-Peptide is purified, it is conjugated to a cysteine-containing protein (e.g., BSA, HSA, or a monoclonal antibody).
Buffer Optimization
-
Why?
Workflow
-
Protein Preparation: Ensure the target protein has reduced thiols.[2] If disulfide bonds must be reduced, use TCEP (Tris(2-carboxyethyl)phosphine).
-
Note: Avoid DTT or Mercaptoethanol, as they contain thiols that compete for the maleimide. If used, they must be removed via desalting columns before adding the peptide.
-
-
Peptide Solubilization: Dissolve Mal-C9-Peptide in a minimal volume of dry DMSO or DMF (approx. 10 mg/mL).
-
Conjugation Reaction:
-
Dilute protein to 1–5 mg/mL in PBS (pH 7.2, 5 mM EDTA). EDTA prevents metal-catalyzed oxidation of thiols.
-
Add peptide solution dropwise while stirring.
-
Molar Ratio: Use 1.5 – 5 molar excess of peptide over protein thiols.
-
Incubation: 1 hour at RT or Overnight at 4°C.
-
-
Purification: Remove excess peptide using Size Exclusion Chromatography (SEC) or Dialysis.
Expert Insight: Hydrolytic Stabilization
The Problem: Thiosuccinimide adducts (the product of the reaction) can undergo a "Retro-Michael" reaction in plasma, releasing the payload. The Solution: Intentionally hydrolyzing the ring after conjugation creates a stable linear amide that cannot reverse.[2]
Protocol for Post-Conjugation Stabilization:
-
After the conjugation is complete (verified by HPLC/MS), adjust the pH of the reaction mixture to 9.0 using Borate buffer.
-
Incubate at 37°C for 2–12 hours.
-
Monitor via LC-MS for a mass shift of +18 Da (addition of water).
-
Once conversion is complete, neutralize to pH 7.4 immediately.
Stability Logic Diagram
Caption: Pathway demonstrating the stabilization of the conjugate via controlled hydrolysis.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Oxidized Thiols (Dimerization) | Treat protein with TCEP prior to reaction. Add EDTA to buffers. |
| No Reaction (Peptide) | Maleimide Hydrolysis | Check peptide stock. Maleimides hydrolyze in moisture. Store powder under Argon at -20°C. |
| Multiple Peaks (HPLC) | Non-specific Amine Labeling | Reaction pH was likely > 8.0. Maintain pH strictly between 6.5–7.5. |
| Loss of Linker during Cleavage | Wrong Scavenger | Did you use EDT/DTT? Re-synthesize using TIPS/Phenol cocktail. |
| Precipitate in Reaction | Hydrophobicity of C9 chain | The C9 chain is lipophilic. Ensure <10% DMSO/DMF is present in the final aqueous buffer to maintain solubility. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on maleimide chemistry and pH specificity).
-
Fontaine, S. D., et al. (2015).[7] "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. (Primary source for ring-opening hydrolysis stabilization).
-
Thermo Fisher Scientific. "Chemistry of Crosslinking." (Technical overview of heterobifunctional crosslinkers).
-
Kalia, J., & Raines, R. T. (2010). "Advances in Bioconjugation." Current Organic Chemistry, 14(2), 138–147. (Review of reaction kinetics and chemoselectivity).
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Surface Functionalization via Maleimide-Terminated Alkyl Acids
The following Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes heterobifunctional crosslinking chemistry with practical surface engineering protocols.
Abstract & Mechanistic Overview
Surface modification using Maleimide-terminated alkyl acids (e.g., 11-Maleimidoundecanoic acid) is a robust strategy for creating "thiol-reactive" interfaces. Unlike simple physical adsorption, this method utilizes a heterobifunctional linker to establish a covalent, oriented, and stable bond between the substrate and the biological ligand.
The molecule consists of three functional domains:
-
Carboxylic Acid Head: The anchoring group, typically activated via EDC/NHS chemistry to bind to amine-rich surfaces.
-
Alkyl Spacer (C11): Provides a hydrophobic barrier that enhances Self-Assembled Monolayer (SAM) packing (on oxides) or provides steric freedom for the ligand, reducing denaturation on the surface.
-
Maleimide Terminus: The "warhead" that specifically reacts with free sulfhydryls (-SH) via the Michael Addition pathway.[1]
The "Race Against Time" (Critical Mechanism)
The success of this protocol hinges on managing the hydrolysis kinetics of the maleimide ring. In aqueous environments (pH > 7.0), the maleimide ring undergoes irreversible ring-opening hydrolysis to form maleamic acid, which is unreactive toward thiols.
-
pH < 6.0: Maleimide is stable, but the thiol reaction is sluggish.
-
pH 6.5 – 7.5: The "Goldilocks Zone" where thiol conjugation is rapid (k ~ 10³ M⁻¹s⁻¹) and hydrolysis is manageable.
-
pH > 8.0: Hydrolysis dominates; amine cross-reactivity begins.
Experimental Workflow Visualization
The following diagram illustrates the critical path for surface activation and ligand conjugation.
Caption: Workflow for converting an amine-reactive surface to a thiol-reactive interface using maleimide-alkyl-acid linkers. Note the parallel preparation of the surface and the ligand.
Detailed Protocols
Phase 1: Linker Activation & Immobilization
Objective: Covalently attach 11-Maleimidoundecanoic acid to an amine-functionalized surface (e.g., APTES-glass or amine-magnetic beads).
Reagents:
-
11-Maleimidoundecanoic acid (11-MUA).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).[2]
-
Solvent A: Anhydrous DMSO or DMF (Critical for 11-MUA solubility).
-
Buffer A (Activation): 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Buffer B (Coupling): 1x PBS, pH 7.2 (Must be amine-free; no Tris/Glycine).
Protocol:
-
Solubilization: Dissolve 11-MUA in Solvent A (DMSO) to a concentration of 50 mM . This is your stock solution.
-
Activation Mix: In a glass vial, prepare the activation solution in Buffer A (MES pH 6.0):
-
Dilute 11-MUA stock to 1 mM (final <5% DMSO to prevent surface damage).
-
Add EDC to 5 mM .
-
Add NHS to 10 mM .
-
Note: Mix immediately. The EDC activates the carboxyl group of 11-MUA.
-
-
Incubation (Pre-activation): Incubate for 15 minutes at room temperature (RT).
-
Why? This forms the stable NHS-ester on the linker before exposing it to the surface, reducing the chance of EDC crosslinking surface amines to each other.
-
-
Surface Coupling:
-
Immerse the amine-functionalized substrate into the activated solution.[5]
-
Alternatively: If the substrate is pH sensitive, adjust the solution pH to 7.2 using small aliquots of NaOH or Buffer B immediately before immersion (Amine coupling is more efficient at pH > 7).
-
Incubate for 1–2 hours at RT with gentle agitation.
-
-
Wash: Rinse extensively with Buffer B (PBS) to remove unbound linker and urea byproducts.
-
CRITICAL STEP: Proceed immediately to Phase 3. Do not store the maleimide-surface in buffer for >4 hours, or hydrolysis will deactivate it. If storage is necessary, dry the surface under Nitrogen and store at -20°C with desiccant.
-
Phase 2: Ligand Preparation (Thiol Reduction)
Objective: Ensure the ligand (protein/peptide) has free sulfhydryl groups (-SH) available for reaction.
Reagents:
-
Ligand of interest.[6]
-
Avoid DTT: Dithiothreitol (DTT) contains thiols and will compete for the maleimide surface.[7] If DTT is used, it must be removed via a desalting column before conjugation [1].[10]
Protocol:
-
Dissolve ligand in Buffer C (PBS + 5 mM EDTA, pH 7.0). EDTA prevents metal-catalyzed oxidation of thiols.
-
Add TCEP to a final concentration of 1–5 mM (or 10x molar excess over ligand).
-
Incubate for 30 minutes at RT.
-
No Purification Needed: Unlike DTT, TCEP does not contain a thiol group and does not interfere significantly with maleimide chemistry at these concentrations [1]. You can add this mixture directly to the surface.
Phase 3: Conjugation (The Michael Addition)
Objective: Covalent attachment of the ligand to the surface.
Protocol:
-
Conjugation: Apply the reduced ligand solution (from Phase 2) onto the Maleimide-functionalized surface (from Phase 1).
-
Conditions: Incubate overnight at 4°C or 2–4 hours at RT.
-
Quenching (Optional but Recommended): To block remaining active maleimides, add 10 mM L-Cysteine or Mercaptoethanol and incubate for 15 minutes. This prevents non-specific binding of other thiols later.
-
Final Wash: Wash with PBS + 0.05% Tween-20 to remove non-covalently adsorbed ligands.
Quality Control & Data Interpretation
Use the following metrics to validate each step of the surface modification.
| Metric | Technique | Expected Result (Amine -> Maleimide -> Ligand) |
| Hydrophobicity | Contact Angle (Water) | Amine: < 40° (Hydrophilic)Maleimide-Alkyl: > 70° (Hydrophobic Alkyl Chain)Ligand: < 40° (Hydrophilic Protein) |
| Layer Thickness | Ellipsometry | Linker: Increase of ~1.5 – 2.0 nm (for C11 chain)Ligand: Increase dependent on protein size (e.g., +4 nm for BSA) |
| Elemental Comp. | XPS (X-Ray Photoelectron Spectroscopy) | Linker: Appearance of C=O (carbonyl) and distinct N1s signal (imide).Ligand: Appearance of S2p (Sulfur) signal. |
Troubleshooting Guide
Issue: Low Ligand Immobilization Yield
-
Cause 1: Maleimide Hydrolysis. [11]
-
Cause 2: Oxidized Ligand.
-
Diagnosis: Ligand thiols re-formed disulfide bonds.
-
Solution: Ensure TCEP is present during the reaction or work under inert atmosphere (Argon/Nitrogen).
-
-
Cause 3: Steric Hindrance.
-
Diagnosis: Ligand is large; 11-carbon spacer is insufficient.
-
Solution: Switch to a PEGylated linker (e.g., Maleimide-PEG4-COOH) to increase flexibility and reach [2].
-
Issue: High Non-Specific Binding
-
Cause: Unreacted maleimides capturing background proteins.
-
Solution: Rigorous quenching with Cysteine (Phase 3, Step 3) is mandatory.
Issue: Precipitation in Phase 1
-
Cause: 11-MUA is insoluble in aqueous buffer.
-
Solution: Ensure 11-MUA is fully dissolved in DMSO before adding to the MES buffer. Do not exceed 10% organic solvent in the final aqueous mix if the substrate (e.g., certain plastics) is sensitive.
References
-
Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80.
-
Thermo Fisher Scientific. "Chemistry of Crosslinking." Protein Biology Application Notes.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press.[9] (Standard reference for EDC/NHS and Maleimide chemistry).
-
PubChem. "11-Maleimidoundecanoic acid Compound Summary."
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mstechno.co.jp [mstechno.co.jp]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Resolving Steric Hindrance Issues with C9 Maleimide Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into resolving common challenges encountered when working with C9 maleimide linkers, particularly those related to steric hindrance. This resource is structured to offer not just procedural steps, but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Conjugation Yield
Question: I am observing a significantly lower conjugation yield than expected when using a C9 maleimide linker with my antibody/protein. What are the potential causes and how can I improve the efficiency?
Answer: Low conjugation efficiency is a frequent challenge in bioconjugation. When using a C9 maleimide linker, the extended chain length is designed to overcome some steric barriers, but other factors can still impede the reaction. Let's systematically troubleshoot the potential causes.
Potential Cause A: Suboptimal Thiol Availability
The maleimide group's reactivity is highly specific to free sulfhydryl groups (-SH).[1] If these groups are not accessible or have been oxidized, the conjugation reaction cannot proceed efficiently.
-
Underlying Problem: Cysteine residues within a protein can form disulfide bonds (-S-S-), which are unreactive towards maleimides.[1][2] The local protein microenvironment can also sterically shield the thiol group, making it inaccessible even for a longer linker like C9.
-
Solution: Thiol Reduction and Accessibility
-
Pre-treat with a Reducing Agent: Before initiating the conjugation, treat your protein with a reducing agent to cleave any disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred choice as it is a non-thiol-containing reducing agent and typically does not need to be removed before adding the maleimide reagent.[1][3]
-
Optimize Reduction Conditions: A 10-100 fold molar excess of TCEP is a common starting point.[1] Incubate for 30-60 minutes at room temperature. For particularly stubborn disulfide bonds, you may need to optimize the incubation time and temperature.
-
Ensure a Degassed Buffer: Oxygen in the buffer can promote the re-oxidation of thiols.[4] Prepare your protein in a degassed buffer to minimize this.
-
Potential Cause B: Inadequate Reaction Buffer Conditions
The pH of the reaction buffer is critical for both the reactivity of the thiol and the stability of the maleimide.
-
Underlying Problem: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[3][][6] Below this range, the thiol is less nucleophilic, slowing the reaction. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[2][7] Additionally, at higher pH, maleimides can exhibit cross-reactivity with primary amines like lysine.[][8]
-
Solution: Buffer Optimization
-
Verify and Maintain pH: Use a calibrated pH meter to ensure your reaction buffer is within the 6.5-7.5 range.
-
Choice of Buffer: Phosphate-buffered saline (PBS), Tris, and HEPES are suitable buffers.[4] Avoid buffers containing thiols.
-
Potential Cause C: Steric Hindrance at the Conjugation Site
Even with a C9 linker, significant steric hindrance from the surrounding protein architecture can prevent efficient conjugation.
-
Underlying Problem: The three-dimensional structure of the protein may create a crowded environment around the target cysteine residue, limiting the access of the maleimide group.[][10][11]
-
Solution: Modifying Reaction Parameters
-
Increase Incubation Time: Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C) to provide more time for the linker to access the sterically hindered site.[1][3]
-
Optimize Molar Ratio: While a 10- to 20-fold molar excess of the maleimide reagent is a good starting point, for sterically hindered sites, a higher excess may be required.[1][3] Titrate the molar ratio to find the optimal concentration that maximizes conjugation without causing excessive non-specific reactions or aggregation.
-
Introduce a Denaturant (with caution): In some cases, a mild denaturant (e.g., low concentrations of urea or guanidine HCl) can be used to partially unfold the protein and improve the accessibility of the cysteine residue. This approach should be used with extreme caution as it can compromise the protein's biological activity.
-
Issue 2: Instability of the Conjugate and Premature Payload Release
Question: My C9 maleimide-linked conjugate appears to lose its payload over time in storage or in plasma. What is causing this instability and how can I mitigate it?
Answer: The instability of the thioether bond formed between a maleimide and a thiol is a well-documented issue, primarily due to a process called the retro-Michael reaction.[12][13]
Potential Cause: Retro-Michael Reaction
The thiosuccinimide linkage formed upon conjugation is susceptible to reversal, especially in the presence of other thiols like glutathione in plasma.[12][13][14] This leads to the deconjugation of your payload, which can result in off-target toxicity and reduced therapeutic efficacy.[12][15]
-
Solution: Post-Conjugation Hydrolysis
-
Promote Thiosuccinimide Ring Hydrolysis: After the initial conjugation and purification, the thiosuccinimide ring can be hydrolyzed to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[1][12][14]
-
pH Adjustment: Increasing the pH of the purified conjugate solution to 8.0-9.0 for a short period can accelerate this hydrolysis.[14] The exact time and pH should be optimized for your specific conjugate.
-
Use of Self-Hydrolyzing Maleimides: Consider using "next-generation" maleimides that are engineered to undergo rapid hydrolysis post-conjugation.[16][17] These linkers often incorporate basic groups that catalyze the hydrolysis intramolecularly.[12][16]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a C9 maleimide linker over shorter chain linkers?
A C9 linker, being a longer-chain polyethylene glycol (PEG) based linker, offers several advantages:
-
Overcoming Steric Hindrance: The primary benefit is its ability to bridge greater spatial distances, allowing the reactive maleimide group to access cysteine residues that may be buried within the protein structure and inaccessible to shorter linkers.[][18]
-
Improved Solubility and Reduced Aggregation: The hydrophilic nature of the PEG component in the C9 linker can enhance the overall solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads that might otherwise induce aggregation.[18][19]
-
Enhanced Pharmacokinetics: Longer linkers can increase the hydrodynamic radius of the conjugate, potentially leading to a longer plasma half-life.[18]
Q2: Can the C9 linker itself contribute to steric hindrance?
While designed to overcome steric hindrance, in some contexts, the length and flexibility of the C9 linker could potentially lead to undesirable interactions. For instance, an overly long linker might allow the payload to fold back and interact with the antibody, potentially affecting its binding affinity or stability.[] Therefore, the choice of linker length represents a critical trade-off between improving conjugation efficiency and maintaining the biological function of the protein.[10][18]
Q3: What are the key experimental parameters to consider for a successful C9 maleimide conjugation?
The following table summarizes the critical parameters for optimizing your conjugation reaction:
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[3][][6] |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions and hydrolysis.[3] |
| Reaction Time | 2 hours to overnight | Longer times may be needed for sterically hindered sites.[1][3] |
| Molar Excess of Maleimide | 10-20 fold | Ensures efficient conjugation; may need to be increased for hindered sites.[1][3] |
| Reducing Agent | TCEP (10-100 fold excess) | Reduces disulfide bonds without introducing competing thiols.[1][3] |
Q4: When should I consider alternatives to C9 maleimide linkers?
You might consider alternative strategies if you continue to face challenges with C9 maleimide linkers, such as:
-
Persistent Steric Hindrance: If even a C9 linker fails to provide adequate conjugation, exploring alternative conjugation chemistries that target different amino acid residues (e.g., lysine) or enzymatic ligation methods may be necessary.
-
Instability Issues: If retro-Michael reaction remains a problem despite hydrolysis strategies, next-generation maleimides with enhanced stability or alternative thiol-reactive chemistries like vinyl sulfones could be beneficial.[13][17]
-
Heterogeneous Products: For applications requiring highly homogeneous conjugates, such as antibody-drug conjugates (ADCs), site-specific conjugation technologies that re-bridge disulfide bonds can offer better control over the drug-to-antibody ratio (DAR).[15][17]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the key chemical reactions and principles.
Caption: Maleimide-Thiol Conjugation Reaction.
Caption: Instability via Retro-Michael Reaction.
Caption: Overcoming Steric Hindrance with a C9 Linker.
References
- BenchChem. (2025).
- BOC Sciences. (2025). ADC Linker Technologies: Impact on Stability & Efficacy.
- BenchChem. (n.d.). How to prevent hydrolysis of the maleimide group in Mal-amido-PEG9-acid.
- BenchChem. (2025).
- SigutLabs. (2025).
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
- UCL Discovery. (n.d.).
- CAS. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
- BenchChem. (2025).
- Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
- Chemical Science (RSC Publishing). (n.d.).
- ResearchGate. (2021). (PDF) Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
- Scite.ai. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (2021).
- UCL Discovery. (2018).
- Park, K. (2016).
- PubMed. (2013).
- Lumiprobe. (n.d.).
- ACS Publications. (2021).
- Frontiers. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
- ResearchGate. (2023). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?
- Vector Labs. (2025). Maleimide Crosslinker Selection Guide.
- BOC Sciences. (n.d.).
- AxisPharm. (2024).
- Thieme. (n.d.).
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.
- BenchChem. (n.d.). Application Notes and Protocols for Protein Labeling with Maleimide Linkers.
- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
- National Institutes of Health. (n.d.). Current ADC Linker Chemistry.
- BroadPharm. (2022). Protocol for ADC Conjugation by TCEP Reduction with Maleimide Drug Linker.
- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.
- ACS Publications. (2018).
- National Institutes of Health. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
- National Institutes of Health. (n.d.).
- BenchChem. (n.d.).
- BroadPharm. (n.d.). Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scite.ai [scite.ai]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Validating Thioether Bond Formation with 9-(2,5-dioxopyrrol-1-yl)nonanoic Acid
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Bioconjugation, Albumin-Binding Linkers, Thioether Validation[1]
Executive Summary: The Albumin-Binding Maleimide
9-(2,5-dioxopyrrol-1-yl)nonanoic acid is a specialized heterobifunctional linker designed for half-life extension therapeutics. Structurally, it combines a maleimide (2,5-dioxopyrrol-1-yl) group for rapid cysteine conjugation with a C9 fatty acid chain (nonanoic acid) .
While the maleimide moiety forms a covalent thioether bond with the pharmaceutical payload (peptide/protein), the C9 fatty acid tail facilitates high-affinity, non-covalent binding to Human Serum Albumin (HSA). This "piggyback" mechanism significantly extends the in vivo half-life of small peptides by reducing renal clearance.
This guide provides an advanced technical validation framework for this linker, contrasting its performance with standard alternatives like Iodoacetamide and SMCC, and detailing rigorous protocols to verify the integrity of the thioether bond.
Mechanistic Analysis: The Thiol-Michael Addition
The formation of the thioether bond proceeds via a specific Michael addition reaction.[2][3][4][5][6][7] Unlike nucleophilic substitution (used by iodoacetamides), this reaction involves the attack of a thiolate anion on the electron-deficient double bond of the maleimide ring.
Reaction Pathway & Stability Dynamics
The initial product is a thiosuccinimide ring.[3] Crucially, this ring is metastable. It can undergo two divergent fates:
-
Retro-Michael Exchange (Destabilizing): In the presence of exogenous thiols (e.g., plasma glutathione/albumin), the reaction can reverse, releasing the payload.
-
Ring Hydrolysis (Stabilizing): Water attacks the succinimide carbonyl, opening the ring to form a succinamic acid thioether.[5] This linear form is chemically stable and resistant to exchange.[8]
Diagram 1: Reaction Mechanism & Fate of the Thioether Bond
Caption: The kinetic bifurcation of the maleimide conjugate. Hydrolysis (green path) is desired for permanent linkage, preventing the retro-Michael pathway (red).
Comparative Analysis: Selecting the Right Linker
When designing a conjugate, the choice between 9-(2,5-dioxopyrrol-1-yl)nonanoic acid and its alternatives dictates the stability and specificity of the final drug product.
Table 1: Performance Comparison of Thiol-Reactive Reagents
| Feature | 9-(2,5-dioxopyrrol-1-yl)nonanoic acid | Iodoacetamide (Haloacetyls) | SMCC (Cyclohexane-Maleimide) |
| Reaction Type | Michael Addition | Nucleophilic Substitution ( | Michael Addition |
| Reaction Speed | Very Fast ( | Slow ( | Fast |
| Optimum pH | 6.5 – 7.5 (Highly Specific) | 8.0 – 9.0 (Risk of amine reaction) | 6.5 – 7.5 |
| Bond Stability | Metastable (Requires hydrolysis for permanence) | Stable (Thioether is irreversible) | Enhanced Stability (Cyclohexane ring sterically hinders retro-reaction) |
| Hydrolysis Rate | Slow (Alkyl chain is electron-donating) | N/A (No ring to hydrolyze) | Slower than aromatic maleimides |
| Primary Use | Half-life extension (Albumin binding) | Permanent blocking/labeling | ADC Linkers (Stability focus) |
Expert Insight:
-
Why use the C9-Maleimide? You choose this specifically for the fatty acid tail. If your goal is purely conjugation stability, SMCC is superior due to the cyclohexane ring's steric protection. If your goal is permanent labeling without exchange risk, Iodoacetamide is safer but requires harsher conditions.
-
The Hydrolysis Trade-off: Alkyl-maleimides (like the C9 linker) hydrolyze slower than aryl-maleimides. To ensure in vivo stability, you may need to force hydrolysis post-conjugation by briefly elevating pH to 9.0, converting the ring to the stable succinamic acid form [1].
Experimental Validation Protocols
Trustworthiness in bioconjugation comes from orthogonal validation. Do not rely on a single assay.
Protocol A: Conjugation Workflow (Self-Validating System)
Objective: Form the thioether bond while minimizing competing amine reactions.
-
Buffer Prep: Prepare 20 mM Sodium Phosphate, 150 mM NaCl, 5-10 mM EDTA, pH 7.0.
-
Why EDTA? To chelate divalent cations that catalyze disulfide formation (oxidation of your target thiols).
-
-
Reduction (If needed): If the target peptide is dimerized, treat with TCEP (1.5-2 molar equivalents) for 30 mins. TCEP does not need to be removed before maleimide addition (unlike DTT).
-
Reaction: Add 9-(2,5-dioxopyrrol-1-yl)nonanoic acid (dissolved in DMSO) to the protein solution at a 3-5 molar excess. Final DMSO concentration should be <10%.
-
Incubation: 1-2 hours at Room Temperature or 4°C overnight.
-
Quenching: Add excess N-Acetylcysteine (NAC) or Mercaptoethanol to scavenge unreacted maleimide.
Protocol B: Quantitative Validation via Ellman’s Assay
Principle: Measure the disappearance of free thiols. If the bond formed, thiol concentration must drop.
-
Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Reaction Buffer.
-
Standard Curve: Prepare Cysteine standards (0 - 1.0 mM).
-
Measurement:
-
Aliquot 50 µL of your protein before conjugation (
). -
Aliquot 50 µL of your protein after conjugation (purified to remove excess reductant) (
). -
Add 5 µL DTNB solution to each. Incubate 15 mins.
-
Read Absorbance at 412 nm.
-
-
Calculation:
-
Acceptance Criteria: >95% loss of free thiols indicates complete conjugation.
-
Protocol C: Identity Validation via Mass Spectrometry (ESI/MALDI)
Principle: Observe the specific mass shift corresponding to the linker addition.
-
Molecular Weight of Linker: The C9-maleimide adds a specific mass.
-
Formula:
(Verify exact structure: Maleimide + Nonanoic acid - H2O if amide bond formed? No, the reagent is usually the free acid or NHS ester. Assuming free acid form reacting with thiol). -
Mass Shift (
): The addition of the full reagent molecule (C13H19NO4) is 253.3 Da .
-
-
Procedure:
-
Desalt the conjugate using a Zeba Spin Column or dialysis (PBS interferes with ionization).
-
Analyze via ESI-TOF or MALDI-TOF.
-
Look for: Peak at
. -
Hydrolysis Check: If you deliberately hydrolyzed the ring, look for
(Water addition).
-
Visualizing the Validation Logic
Use this decision tree to troubleshoot your conjugation.
Diagram 2: Validation Decision Matrix
Caption: Step-by-step logic to confirm single-site specific conjugation versus artifacts.
References
-
Fontaine, S. D., et al. (2015). "Long-Term Stabilization of Maleimide–Thiol Conjugates." Bioconjugate Chemistry. Available at: [Link]
-
Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of protease-cleavable linkers." Chemical Society Reviews. (Discusses Maleimide stability). Available at: [Link]
-
Hermanson, G. T. (2013).[9] Bioconjugate Techniques. Academic Press. (The authoritative text on bioconjugation protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Fingerprinting of the 2,5-Dioxopyrrol-1-yl Group: A Senior Scientist’s Guide to FTIR Analysis
Topic: Infrared Spectroscopy Peaks for 2,5-Dioxopyrrol-1-yl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Vibrational Signature of Bioconjugation
In the development of Antibody-Drug Conjugates (ADCs) and hydrogel scaffolds, the 2,5-dioxopyrrol-1-yl group (commonly referred to as the maleimide moiety) is the industry standard for thiol-selective conjugation. However, its reactivity is a double-edged sword: the ring is susceptible to both the desired Michael addition and the undesired hydrolytic ring-opening.
While NMR provides structural certainty, it is often too slow for real-time process monitoring. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive alternative. This guide deconstructs the vibrational modes of the maleimide group, providing a robust framework to distinguish between the intact linker , the stable conjugate (succinimide) , and the degraded byproduct (maleamic acid) .
The Master Spectral Table: Maleimide vs. Alternatives
The following table synthesizes data from solid-state and solution-phase studies. It serves as your primary reference for peak assignment.
| Functional Group | State | C=O Stretch (Asymmetric) | C=O Stretch (Symmetric) | =C-H / C=C Diagnostic (Ring) | Key Spectral Feature |
| Maleimide (2,5-dioxopyrrol-1-yl) | Intact (Reactive) | 1770 – 1780 cm⁻¹ (Weak/Med) | 1700 – 1720 cm⁻¹ (Strong) | 695 cm⁻¹ (Strong, OOP Bend) 830 cm⁻¹ (Ring Deformation) | The "Imide Doublet" : Two sharp carbonyl peaks separated by ~60 cm⁻¹. |
| Succinimide (Thioether Adduct) | Conjugated (Product) | ~1760 – 1770 cm⁻¹ | ~1690 – 1710 cm⁻¹ | Absent | Loss of 695/830 cm⁻¹ peaks . Carbonyl doublet remains but may shift slightly. |
| Maleamic Acid | Hydrolyzed (Degraded) | Absent (Ring Open) | 1710 cm⁻¹ (Acid C=O) | Absent | Amide I & II Appearance : Broad bands at 1650 cm⁻¹ and 1550 cm⁻¹. |
Expert Insight: The separation between the asymmetric and symmetric carbonyl stretches is a hallmark of the strained 5-membered ring. If this "doublet" collapses into a broad single band or complex multiplet, ring opening has likely occurred.
Deep Dive: The Diagnostic Peaks
A. The "Imide Doublet" (1700–1780 cm⁻¹)
The maleimide ring possesses
-
Symmetric Stretch (~1710 cm⁻¹): The two C=O bonds stretch in phase. This results in a large change in dipole moment, typically producing the stronger of the two peaks.
-
Asymmetric Stretch (~1775 cm⁻¹): The bonds stretch out of phase. This peak appears at a higher wavenumber due to the coupling interaction but is generally weaker in intensity.
Validation Check: If you observe a single strong peak at 1710 cm⁻¹ without the companion peak at ~1775 cm⁻¹, suspect hydrolysis (formation of carboxylic acid and amide) or significant overlap with protein Amide I bands.
B. The "Reaction Watchdog" (695 cm⁻¹ & 830 cm⁻¹)
The most critical peaks for monitoring conjugation are not the carbonyls, but the alkene vibrations.
-
695 cm⁻¹ (=C-H Out-of-Plane Bending): This sharp peak arises from the cis-alkene protons of the maleimide ring. It is the most reliable indicator of an intact maleimide ring.
-
830 cm⁻¹ (Ring Deformation): Often cited in polymer studies (e.g., BMI resins), this peak also disappears upon Michael addition.
Protocol Standard: To calculate conjugation efficiency, normalize the area of the 695 cm⁻¹ peak against an internal standard (e.g., an aromatic ring vibration at 1500 cm⁻¹ or 1600 cm⁻¹ that remains unchanged).
Experimental Protocol: Real-Time Monitoring of Thiol-Maleimide Conjugation
Objective: Determine the reaction endpoint of a maleimide-PEG linker reacting with a thiol-containing peptide.
Reagents & Equipment
-
Sample: Maleimide-functionalized polymer (10 mg/mL in D₂O or DCM).
-
Reactant: Thiol peptide (1.2 molar equivalent).
-
Instrument: FTIR with ATR (Attenuated Total Reflectance) accessory (Diamond crystal preferred).
Step-by-Step Methodology
-
Baseline Acquisition (T=0):
-
Apply the maleimide solution to the ATR crystal.
-
Verify: Confirm presence of the 1775/1710 cm⁻¹ doublet and the 695 cm⁻¹ alkene peak .
-
Why: This establishes the "100% Reactive" signal intensity.
-
-
Reaction Initiation:
-
Add the thiol reactant directly to the vessel (or on-crystal if performing rapid kinetics).
-
Maintain pH 6.5–7.5 (phosphate buffer) to favor Michael addition over hydrolysis.
-
-
Monitoring Phase:
-
Scan every 5 minutes.
-
Track: The decrease in intensity of the 695 cm⁻¹ peak.
-
Watch: The C=O doublet (1710 cm⁻¹) should remain but may shift slightly to ~1705 cm⁻¹ (Succinimide formation).
-
-
Endpoint Determination:
-
The reaction is complete when the 695 cm⁻¹ peak stabilizes (does not decrease further).
-
Validation: If the 695 cm⁻¹ peak is gone but the 1775 cm⁻¹ peak has also disappeared, the ring has hydrolyzed, not conjugated.
-
Logic Flow: Interpreting the Spectrum
The following decision tree illustrates how to interpret spectral changes during the lifecycle of a maleimide group.
Figure 1: Decision logic for determining the chemical state of the maleimide group based on FTIR spectral features.
Troubleshooting & Artifacts
| Issue | Cause | Solution |
| Broadening of 1710 cm⁻¹ | Water absorption or H-bonding | Use deuterated solvents (D₂O) or subtract the buffer background carefully. Water bending (~1640 cm⁻¹) can obscure the carbonyl region. |
| Loss of 695 cm⁻¹ without Reaction | Solvent interference | Chlorinated solvents (e.g., DCM, Chloroform) have strong absorptions in the fingerprint region (700-800 cm⁻¹). Switch to Acetonitrile or Methanol if possible. |
| "Ghost" Peak at 1650 cm⁻¹ | Protein Amide I | In ADCs, the antibody's Amide I band (1650 cm⁻¹) dominates. Use Second Derivative Spectroscopy to resolve the maleimide carbonyl shoulder from the massive protein peak. |
References
-
NIST Chemistry WebBook. Maleimide, N-(2,6-xylyl)- Infrared Spectrum.[1] National Institute of Standards and Technology.[1] [Link]
-
Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Journal of Controlled Release. [Link]
-
Gao, Y., et al. (2022). Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. Biomacromolecules.[2] [Link]
-
Fontaine, L., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI, Polymers. [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Cyclic Imides and Conjugation Monitoring.[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
